

# In-Depth Technical Guide to BMS-986308: A Novel ROMK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

BMS-986308 is a potent and selective, orally active small-molecule inhibitor of the Renal Outer Medullary Potassium (ROMK) channel.[1][2][3] Developed by Bristol Myers Squibb, this compound has emerged as a promising therapeutic candidate for conditions such as heart failure, offering a novel mechanism for diuresis and natriuresis with a potassium-sparing effect. [4][5][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental protocols related to BMS-986308.

## **Chemical Structure and Physicochemical Properties**

**BMS-986308** is a complex heterocyclic molecule with the IUPAC name 4-methyl-6-(4-(((3S,5R)-3-methyl-5-(4-methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl)piperazin-1-yl)methyl)-2H-1,2,3-triazol-2-yl)nicotinonitrile. Its development originated from a series of piperazine-based compounds optimized for ROMK potency and selectivity.[4]



| Property         | Value                                                                                                                                         | Reference          |
|------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|--------------------|
| IUPAC Name       | 4-methyl-6-(4-(((3S,5R)-3-methyl-5-(4-methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl)piperazin-1-yl)methyl)-2H-1,2,3-triazol-2-yl)nicotinonitrile | MedKoo Biosciences |
| Chemical Formula | C24H25N7O2                                                                                                                                    | MedKoo Biosciences |
| Molecular Weight | 443.51 g/mol                                                                                                                                  | MedKoo Biosciences |
| CAS Number       | 2254333-97-4                                                                                                                                  | MedKoo Biosciences |
| SMILES           | Cc1cc(C#N)ncc1n2nc(CN3C<br>INVALID-LINKNINVALID-<br>LINKC3)cn2                                                                                | MedKoo Biosciences |
| ADME Profile     | Favorable preclinical profile                                                                                                                 | [6][7]             |

# **Pharmacological Properties**

**BMS-986308** acts as a selective inhibitor of the ROMK (Kir1.1, KCNJ1) channel, a key regulator of potassium homeostasis in the kidneys.[6]

In Vitro Pharmacology

| Parameter   | Value                                                                                                                             | Species/Cell Line                    | Reference          |
|-------------|-----------------------------------------------------------------------------------------------------------------------------------|--------------------------------------|--------------------|
| ROMK IC50   | ~20–40 nM                                                                                                                         | Human ROMK-<br>expressing cell lines | MedKoo Biosciences |
| Selectivity | Selective for ROMK<br>over hERG and other<br>inwardly rectifying<br>potassium channels<br>(Kir2.1, Kir2.3, Kir4.1,<br>and Kir7.1) | N/A                                  | [1][2]             |

# In Vivo Pharmacology & Pharmacokinetics (Human)



A first-in-human, single ascending dose study (NCT04763226) in healthy adult participants revealed the following pharmacokinetic and pharmacodynamic properties:[8]

| Parameter                              | Value                                                                                                 | Dose         | Reference |
|----------------------------------------|-------------------------------------------------------------------------------------------------------|--------------|-----------|
| Tmax (median)                          | 1.00 - 1.75 hours                                                                                     | 1 - 100 mg   | [7]       |
| Terminal Half-life (t½)                | ~13 hours                                                                                             | 1 - 100 mg   | [7]       |
| Diuresis (24h change<br>from baseline) | Increased in a dose-<br>dependent manner,<br>starting at 30 mg.<br>Largest mean change:<br>2055.3 mL  | 100 mg       | [7]       |
| Natriuresis (24h change from baseline) | Increased in a dose-<br>dependent manner,<br>starting at 30 mg.<br>Largest mean change:<br>213.7 mmol | 100 mg       | [7]       |
| Kaliuresis                             | No significant change                                                                                 | Up to 100 mg | [8]       |

# **Mechanism of Action and Signaling Pathway**

**BMS-986308** exerts its diuretic and natriuretic effects by inhibiting the ROMK channel in two key segments of the nephron: the Thick Ascending Limb (TAL) of the Loop of Henle and the Cortical Collecting Duct (CCD).[6]

- In the Thick Ascending Limb (TAL): ROMK is responsible for recycling potassium back into
  the tubular lumen. This potassium recycling is crucial for the function of the Na+-K+-2Clcotransporter (NKCC2), which reabsorbs a significant portion of filtered sodium. By inhibiting
  ROMK, BMS-986308 reduces the luminal potassium concentration, thereby indirectly
  inhibiting NKCC2 and leading to increased sodium and water excretion (natriuresis and
  diuresis).[2]
- In the Cortical Collecting Duct (CCD): ROMK is the primary channel for potassium secretion into the urine. Inhibition of ROMK in the CCD directly reduces potassium excretion, leading







to the potassium-sparing effect of the drug.[2] Furthermore, this inhibition is thought to reduce the electrochemical driving force for sodium reabsorption through the epithelial sodium channel (ENaC).[2]







Click to download full resolution via product page

Signaling Pathway of BMS-986308 in the Nephron.



## **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the study of **BMS-986308**.

## In Vitro hERG Manual Patch-Clamp Assay

This assay is critical for assessing the potential for cardiac side effects by measuring the inhibition of the hERG potassium channel.

Objective: To determine the IC50 value of BMS-986308 for the hERG channel.

#### Methodology:

- Cell Culture: HEK 293 cells stably expressing hERG channels are cultured on glass coverslips.
- Electrophysiology:
  - Coverslips are placed in an experimental chamber and perfused with a bath solution containing (in mM): 140 NaCl, 4 KCl, 1.8 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 Glucose, and 10 HEPES, adjusted to pH 7.4.
  - Whole-cell patch-clamp recordings are established.
  - A specific voltage protocol is applied repeatedly (0.05 Hz) to elicit hERG tail currents: a depolarization step from -80 mV to +20 mV for 2 seconds, followed by a hyperpolarization step to -65 mV for 3 seconds.
- Compound Application:
  - Once a stable baseline tail current is recorded, BMS-986308 is applied at various concentrations.
  - The percentage of inhibition of the tail current is measured for each concentration.
- Data Analysis: The concentration-response data are fitted with a four-parameter equation to calculate the IC<sub>50</sub> value.





Click to download full resolution via product page

Workflow for hERG Manual Patch-Clamp Assay.

#### In Vivo Volume-Loaded Rat Diuresis Model

This model is used to assess the diuretic and natriuretic efficacy of a compound in a preclinical setting.

Objective: To evaluate the dose-dependent effects of **BMS-986308** on urine output and electrolyte excretion in rats.

#### Methodology:

- Animals: Male Sprague-Dawley rats are used.
- Acclimation and Fasting: Animals are acclimated to metabolic cages and fasted overnight with free access to water.
- Volume Loading: Prior to dosing, all animals receive an oral saline load (e.g., 15 mL/kg body weight) to ensure adequate hydration and urine flow.
- Dosing:
  - Animals are divided into groups and administered either vehicle control, a positive control (e.g., furosemide 10 mg/kg), or BMS-986308 at various oral doses (e.g., 0.01-3 mg/kg).
- Urine Collection and Measurement:
  - Immediately after dosing, rats are placed individually in metabolic cages.
  - Urine is collected at specified time intervals (e.g., every hour for 5 hours).
  - The total volume of urine is measured for each interval and cumulatively.



- Electrolyte Analysis: Urine samples are analyzed for sodium (Na<sup>+</sup>) and potassium (K<sup>+</sup>) concentrations to determine the natriuretic and kaliuretic effects.
- Data Analysis: Diuretic activity, natriuretic index, and other relevant parameters are calculated and compared between treatment groups and the control group.



Click to download full resolution via product page

Workflow for the Volume-Loaded Rat Diuresis Model.



## Conclusion

**BMS-986308** is a novel, potent, and selective ROMK inhibitor with a promising preclinical and early clinical profile. Its unique mechanism of action, leading to potassium-sparing diuresis and natriuresis, positions it as a potential new therapeutic option for heart failure and other conditions characterized by fluid overload. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on or interested in this new class of diuretics. Further clinical investigation is warranted to fully elucidate its therapeutic potential and long-term safety profile.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Collection Discovery of BMS-986308: A Renal Outer Medullary Potassium Channel Inhibitor for the Treatment of Heart Failure Journal of Medicinal Chemistry Figshare [acs.figshare.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Patch Clamp Protocol [labome.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of BMS-986308: A Renal Outer Medullary Potassium Channel Inhibitor for the Treatment of Heart Failure PMID: 38807539 | MCE [medchemexpress.cn]
- 6. droracle.ai [droracle.ai]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of BMS-986308: A Renal Outer Medullary Potassium Channel Inhibitor for the Treatment of Heart Failure PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to BMS-986308: A Novel ROMK Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12367948#chemical-structure-and-properties-of-bms-986308]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com